molecular formula C24H20F2N2OS B2672895 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226437-48-4

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2672895
CAS No.: 1226437-48-4
M. Wt: 422.49
InChI Key: MFVPBQDFLAHBJE-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a benzylthio group at position 2, a 4-(difluoromethoxy)phenyl group at position 1, and a p-tolyl group at position 3. The imidazole scaffold is widely studied due to its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The presence of electron-withdrawing (difluoromethoxy) and electron-donating (p-tolyl) groups may modulate its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2OS/c1-17-7-9-19(10-8-17)22-15-27-24(30-16-18-5-3-2-4-6-18)28(22)20-11-13-21(14-12-20)29-23(25)26/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVPBQDFLAHBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol or thiolate anion.

    Attachment of the difluoromethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using difluoromethoxybenzene derivatives.

    Addition of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions using p-tolyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that derivatives similar to 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole effectively inhibited human breast cancer cell lines, showcasing a potential pathway for developing new cancer therapies .

Antimicrobial Properties

Imidazole compounds are known for their antimicrobial activities against various pathogens. This specific compound has been investigated for its efficacy against bacterial and fungal strains.

  • Case Study : Research conducted on related imidazole compounds revealed their effectiveness against resistant strains of bacteria, suggesting that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have been well-documented, with applications in treating conditions such as arthritis and other inflammatory diseases.

  • Case Study : Experimental models demonstrated that compounds structurally similar to this compound significantly reduced inflammation markers in animal models, indicating potential therapeutic uses in inflammatory disorders .

Common Synthesis Steps:

  • Formation of Imidazole Ring : Utilizing appropriate aldehydes and amines to construct the imidazole core.
  • Substitution Reactions : Introducing the benzylthio and difluoromethoxy groups through nucleophilic substitution.
  • Purification : Employing chromatography techniques to isolate the desired product.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related imidazoles indicate low toxicity levels, but comprehensive toxicity profiling is necessary for clinical applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes or proteins, while the difluoromethoxyphenyl and p-tolyl groups may enhance its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Analog 1 : 2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole ()
  • Key Differences : Replaces the 4-(difluoromethoxy)phenyl group with a 2-methoxyethyl group and introduces a 4-fluorobenzylthio substituent.
  • The 2-methoxyethyl group could increase solubility relative to the aromatic 4-(difluoromethoxy)phenyl .
Analog 2 : 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol ()
  • Key Differences : Substitutes the difluoromethoxy group with a benzyl group and replaces p-tolyl with 4-methylphenyl.
  • Impact : The absence of fluorine atoms reduces electronegativity, which may alter binding interactions in biological targets. The thiol group (-SH) instead of thioether (-S-benzyl) could increase reactivity or susceptibility to oxidation .
Analog 3 : 5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol ()
  • Key Differences : Replaces p-tolyl with 4-bromophenyl and substitutes benzylthio with a thiol group.
  • The thiol group may confer stronger hydrogen-bonding capacity compared to thioether .

Physical and Chemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Formula C₃₀H₂₃F₂N₂OS C₂₄H₂₂FN₂OS C₁₇H₁₆N₂S C₂₀H₁₄BrF₂N₂OS
Molecular Weight 513.58 g/mol 428.50 g/mol 280.39 g/mol 463.31 g/mol
Predicted Density Not Reported 1.24±0.1 g/cm³ 1.24±0.1 g/cm³ Not Reported
Boiling Point Not Reported 436.1±55.0 °C 436.1±55.0 °C Not Reported
pKa Not Reported 11.81±0.70 11.81±0.70 Not Reported

Biological Activity

The compound 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F2N2S\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{S}

This structure features a benzylthio group and a difluoromethoxy phenyl moiety, which are critical for its biological activity.

The biological activity of imidazole derivatives often involves interactions with various enzymes and receptors. The specific mechanisms for This compound include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit p38 MAP kinase, which plays a significant role in inflammatory responses and cancer progression .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent. Its structural analogs have been shown to induce apoptosis and inhibit cell proliferation effectively .

Anticancer Activity

A recent study evaluated the anticancer properties of related imidazole derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives achieved IC50 values as low as 0.37 µM against HeLa cells, outperforming established drugs like sorafenib .

CompoundCell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. Studies have shown that they can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators like PGE2. This suggests that This compound may also exhibit anti-inflammatory activity through similar pathways .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Case Study 1 : A series of benzylthio-substituted imidazoles were tested in vitro against human cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also triggered apoptosis through caspase activation pathways.
  • Case Study 2 : In vivo studies demonstrated that imidazole derivatives significantly reduced tumor size in xenograft models, supporting their potential use as therapeutic agents in oncology.

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